3-Hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile
Overview
Description
3-Hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile is a chemical compound with the molecular formula C10H8N2O2 and a molecular weight of 188.18 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
The compound “3-Hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile” is a derivative of tetrahydroisoquinoline . Tetrahydroisoquinolines are known to be important structural motifs of various natural products and therapeutic lead compounds . They can act as precursors for various alkaloids displaying multifarious biological activities . .
Mode of Action
Tetrahydroisoquinoline derivatives are known to have diverse biological activities against various infective pathogens and neurodegenerative disorders
Biochemical Pathways
It is known that tetrahydroisoquinoline derivatives can function as powerful antioxidants against oxidative damage , which could be significantly helpful in neuroprotection against Parkinsonism .
Result of Action
It is known that tetrahydroisoquinoline derivatives can have diverse biological activities, including functioning as powerful antioxidants . This could potentially result in neuroprotective effects .
Action Environment
It is known that the synthesis of tetrahydroisoquinoline derivatives can involve various new and environmentally friendly methods
Preparation Methods
The synthesis of 3-Hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile can be achieved through various synthetic routes. One common method involves the condensation of formaldehyde with CH acids and enamines, resulting in the formation of 4-unsubstituted derivatives of 2-oxo-1,2-dihydropyridine-3-carbonitrile . This reaction typically occurs under mild conditions and can be performed in a one-pot synthesis . Industrial production methods may involve bulk custom synthesis and procurement services to ensure the compound is available in large quantities .
Chemical Reactions Analysis
3-Hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydroxylamine hydrochloride, iodine, and acetic acid . Major products formed from these reactions include 2-phenyl-1,3-oxazol-5(4H)-ones and triazolo/pyrazolo[1,5-a]pyrimidin-6-yl carboxylic acids .
Scientific Research Applications
This compound has diverse applications in scientific research, particularly in drug discovery, material synthesis, and catalysis. It is valuable for its intriguing properties and potential biological activities, making it a subject of interest in medicinal chemistry . Research has shown that compounds containing the 1,2,3,4-tetrahydroquinoline scaffold exhibit biological activities against various pathogens and neurodegenerative disorders .
Comparison with Similar Compounds
3-Hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile can be compared with other similar compounds, such as 7-Hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline and 3-Hydroxy-2-quinoxalinecarboxylic acid These compounds share similar structural features but differ in their specific functional groups and biological activities
Properties
IUPAC Name |
3-hydroxy-2-oxo-3,4-dihydro-1H-quinoline-7-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-5-6-1-2-7-4-9(13)10(14)12-8(7)3-6/h1-3,9,13H,4H2,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZJXDJJAAZEWJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC2=C1C=CC(=C2)C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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